Bienvenue dans la boutique en ligne BenchChem!

2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-propoxyphenyl)acetamide

Medicinal Chemistry SAR Drug Discovery

This 2-propoxy regioisomer provides distinct hydrogen-bond topology vs. the common 4-propoxy analog, crucial for SAR matrices. Racemic mixture suitable for primary screening in GPCR (orexin/bradykinin), sortilin-mediated glucose transport, and antifungal panels. LogP 3.06 & PSA 67 Ų support CNS drug-like properties. Includes confirmed scaffold activity from US patents 9303023 & 10,849,896. Available in 7 mg screening quantities.

Molecular Formula C19H21N3O3
Molecular Weight 339.4 g/mol
Cat. No. B4939639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-propoxyphenyl)acetamide
Molecular FormulaC19H21N3O3
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESCCCOC1=CC=CC=C1NC(=O)CC2C(=O)NC3=CC=CC=C3N2
InChIInChI=1S/C19H21N3O3/c1-2-11-25-17-10-6-5-9-15(17)21-18(23)12-16-19(24)22-14-8-4-3-7-13(14)20-16/h3-10,16,20H,2,11-12H2,1H3,(H,21,23)(H,22,24)
InChIKeyNGSAPFRFYWZVNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes7 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-propoxyphenyl)acetamide: Physicochemical Identity and Sourcing Profile


2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-propoxyphenyl)acetamide is a synthetic small-molecule screening compound within the quinoxaline acetamide class. It is supplied by ChemDiv as a racemic mixture (Compound ID: 1000-0153) with a molecular weight of 339.39 g/mol and molecular formula C₁₉H₂₁N₃O₃ . The compound is catalogued in PubChem with IUPAC name 2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(2-propoxyphenyl)acetamide and is defined by InChIKey NGSAPFRFYWZVNF-UHFFFAOYSA-N [1]. Its core scaffold features a 3-oxo-1,2,3,4-tetrahydroquinoxaline ring coupled via an acetamide linker to a 2-propoxyphenyl moiety. Key calculated physicochemical parameters include logP 3.0585, logD 3.0582, logSw -3.3545, polar surface area 67.054 Ų, and a hydrogen bond donor/acceptor count of 3/5 . The compound is available in 7 mg quantities configured for high-throughput screening applications.

Why 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-propoxyphenyl)acetamide Cannot Be Interchanged with Closest Analogs


Compounds within the 3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl acetamide series cannot be assumed to be functionally interchangeable despite sharing a common core scaffold. The 2-propoxy substitution on the phenyl ring in this compound creates a distinct hydrogen-bonding topology and steric environment compared to the more widely catalogued 4-propoxy regioisomer (CAS 1008659-07-1) . Even subtle positional changes in the alkoxy substitution pattern on the anilide ring can lead to divergent molecular recognition profiles, as documented for sulfonylquinoxalone acetamide bradykinin antagonists where regioisomeric and substituent variations produced IC₅₀ shifts exceeding 50-fold [1]. Published class-level evidence further demonstrates that N-aryl substituent identity on the tetrahydroquinoxalin-2-yl acetamide scaffold directly modulates antifungal potency against Candida albicans and Aspergillus fumigatus [2]. Consequently, substituting a 2-propoxyphenyl derivative with a 4-propoxy, 4-ethoxy, or unsubstituted phenyl analog without confirmatory screening data introduces unquantified risk of altered target engagement and selectivity.

2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-propoxyphenyl)acetamide: Differential Evidence for Scientific Selection


Regioisomeric Differentiation: 2-Propoxy vs. 4-Propoxy Substitution Pattern

The target compound bears the propoxy substituent at the ortho (2-) position of the phenyl ring, whereas the most commonly listed commercial analog (CAS 1008659-07-1) carries the propoxy group at the para (4-) position . The 2-propoxy configuration introduces an intramolecular hydrogen bond acceptor adjacent to the acetamide NH, altering the conformational landscape of the N-aryl amide bond. This ortho substitution increases steric hindrance around the amide linkage relative to the 4-propoxy isomer, potentially affecting the compound's binding pose complementarity. In class-level precedent, sulfonylquinoxalone acetamide bradykinin antagonists demonstrated that repositioning substituents on the N-aryl ring produced IC₅₀ differentials exceeding an order of magnitude at the B1 receptor [1].

Medicinal Chemistry SAR Drug Discovery

Lipophilicity Differentiation: logP and logD in the Context of Membrane Permeability

The target compound has a calculated logP of 3.0585 and logD (pH 7.4) of 3.0582 . The close correspondence between logP and logD indicates that the compound is predominantly unionized at physiological pH, consistent with its predicted acid dissociation constant (pKa ~12.84 for the structurally related 4-propoxy analog) . In comparison, the 6,7-dimethyl core analog 2-[(2R)-6,7-dimethyl-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl]-N-(2-propoxyphenyl)acetamide has a predicted logP of approximately 3.26 and logD ~3.61, representing an increase of roughly 0.2 and 0.55 log units respectively . This lipophilicity differential has practical implications for compound solubility (logSw -3.3545 for the target), permeability, and non-specific protein binding in cell-based assays.

ADME Drug-like Properties Permeability

Racemic Nature as a Screening-Relevant Feature vs. Enantiopure Analogs

The target compound is supplied as a racemic mixture, as explicitly annotated on its ChemDiv product page (Stereo: RACEMIC MIXTURE) . This distinguishes it from enantiomerically resolved analogs such as (S)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide and the (2R)-configured 6,7-dimethyl derivative . For primary screening applications, a racemic mixture offers broader coverage of potential binding modes since both enantiomers are simultaneously probed. However, for follow-up structure-activity relationship (SAR) studies, the racemic nature represents a limitation that must be considered when interpreting potency data. The InChI Key variant NGSAPFRFYWZVNF-INIZCTEOSA-N listed by ChemDiv suggests the availability of a specific stereoisomeric form, indicating that chiral resolution or asymmetric synthesis routes exist for this scaffold.

Stereochemistry Screening Libraries Hit Identification

Class-Level Biological Precedent: Quinoxaline Acetamides in Bradykinin and Orexin Receptor Antagonism

The 3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl acetamide scaffold has established precedent as a privileged pharmacophore for G protein-coupled receptor (GPCR) antagonism. In the bradykinin receptor field, compound 11 (2-[(2R)-1-[(3,4-dichlorophenyl)sulfonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]-N-[2-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]ethyl]acetamide) was reported as a high-affinity nonpeptide B1 receptor antagonist [1]. Additionally, US Patent US9303023 describes pyrazole and imidazole derivatives including quinoxaline-containing compounds as orexin receptor antagonists with reported IC₅₀ values in the nanomolar range against OX2 receptors expressed in CHO cells [2]. The target compound's 2-propoxyphenyl acetamide moiety is structurally congruent with the N-aryl acetamide motif present in multiple orexin antagonist chemotypes, while lacking the sulfonyl substituent that confers high potency in bradykinin-active analogs. This scaffold positioning—between simple unsubstituted analogs and highly elaborated sulfonamide derivatives—makes it a useful intermediate-complexity probe for GPCR screening panels.

GPCR Bradykinin Orexin CNS

Sortilin-Binding Scaffold: Metabolic Disease Application Potential

US Patent 10,849,896 (Patel et al., 2020) identifies 2-substituted 3-oxo-1,2,3,4-tetrahydro-2-quinoxalines as one of three validated small-molecule scaffolds capable of binding to the active site of sortilin and increasing glucose uptake in 3T3L1 adipocyte cells [1]. The target compound—a 2-substituted 3-oxo-1,2,3,4-tetrahydroquinoxaline bearing an N-(2-propoxyphenyl)acetamide substituent at the 2-position—falls within the general structural scope of this patent's claims. While the patent does not disclose specific data for this exact compound, the scaffold-level validation provides a mechanistic rationale for its evaluation in sortilin-mediated glucose transport assays. The 2-propoxyphenyl acetamide side chain differentiates this compound from other 2-substituted analogs (e.g., 2-acetic acid derivatives) within the patent's exemplified Markush structures, and its logP of 3.06 and PSA of 67.05 Ų place it within favorable drug-like property space for a metabolic disease probe.

Sortilin Glucose Uptake Metabolic Disease Diabetes

Hydrogen-Bond Donor/Acceptor Profile Differentiation from De-Substituted Analogs

The target compound possesses 3 hydrogen-bond donors (HBD) and 5 hydrogen-bond acceptors (HBA), with a polar surface area of 67.05 Ų . In comparison, the unsubstituted N-phenyl analog (2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-phenylacetamide, CAS 36932-40-8) has a reduced HBA count due to the absence of the propoxy oxygen, and the 4-methylphenyl analog (CAS 36932-41-9) replaces the propoxy chain with a simpler methyl group, further reducing HBA count and PSA [1]. The additional ether oxygen in the 2-propoxy chain of the target compound serves as a hydrogen-bond acceptor that can engage in directional interactions with target proteins, while the propyl chain contributes hydrophobic contacts. This balanced HBD/HBA profile (3/5) positions the compound within favorable ligand efficiency metrics for fragment-based and HTS approaches, and the 2-propoxy group provides greater three-dimensional character than the planar 4-methyl or unsubstituted phenyl analogs, potentially enhancing binding site complementarity.

Physicochemical Properties Ligand Efficiency Fragment-Based Design

Recommended Application Scenarios for 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-propoxyphenyl)acetamide Based on Differential Evidence


GPCR-Focused Screening Library Diversification for Orexin and Bradykinin Receptor Programs

The compound is recommended for inclusion in GPCR-targeted screening decks, particularly for orexin and bradykinin receptor drug discovery programs, based on scaffold-level precedent. The 3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl core has demonstrated engagement with both orexin OX1/OX2 receptors (US Patent US9303023) [1] and bradykinin B1/B2 receptors [2]. The target compound's 2-propoxyphenyl acetamide motif and absence of a sulfonyl group at the N1 position differentiate it from the highly optimized bradykinin antagonist series, potentially conferring a distinct selectivity profile. Its calculated logP of 3.06 and PSA of 67 Ų are consistent with CNS drug-like space, supporting its use in neuroscience-focused screening campaigns.

Metabolic Disease Probe Development Targeting Sortilin-Mediated Glucose Uptake

US Patent 10,849,896 explicitly validates 2-substituted 3-oxo-1,2,3,4-tetrahydro-2-quinoxalines as sortilin-binding scaffolds that increase glucose uptake in 3T3L1 cells [3]. The target compound, as a 2-substituted derivative within this scaffold class, is suitable for evaluation as a chemical probe in sortilin-mediated glucose transport assays. Its logP of 3.06 and molecular weight of 339 g/mol place it within lead-like property space. Procurement of this compound for sortilin-focused screening is further justified by the fact that the 2-propoxyphenyl substituent provides hydrophobic complementarity that is not present in simpler 2-acetic acid analogs exemplified in the patent. This application scenario is uniquely supported for the 3-oxo-1,2,3,4-tetrahydroquinoxaline scaffold and does not extend to other heterocyclic cores.

Regioisomeric Selectivity Profiling in N-Aryl Acetamide SAR Studies

For medicinal chemistry programs exploring N-aryl acetamide SAR, the ortho-propoxy substitution pattern of this compound provides a distinct steric and electronic environment compared to the more widely available para-substituted isomer (CAS 1008659-07-1) . Head-to-head profiling of the 2-propoxy and 4-propoxy regioisomers in the same assay panel can reveal the positional sensitivity of target engagement. The documented 50-fold IC₅₀ shifts observed with regioisomeric variations in related sulfonylquinoxalone acetamide bradykinin antagonists [2] underscore the value of including both regioisomers in SAR matrices. The compound's racemic nature also makes it suitable for initial hit identification, with the option to follow up with enantiomerically resolved material if confirmed as active.

Antifungal Activity Screening Leveraging the N-Aryl Tetrahydroquinoxalinone Pharmacophore

Published antifungal screening data for the N-aryl-[(2R)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide series against Candida albicans, Aspergillus fumigatus, Trichophyton rubrum, and Microsporum gypseum [4] supports the inclusion of the target compound in antifungal screening panels. While the published series employed the (2R)-enantiomer, the racemic nature of the target compound does not preclude its use in primary antifungal susceptibility testing, where activity can subsequently be confirmed through enantiomer-specific follow-up. The 2-propoxyphenyl substituent extends the chemical diversity of the screening set beyond previously evaluated N-aryl substituents, potentially accessing antifungal activity against strains resistant to existing azole or polyene therapies.

Quote Request

Request a Quote for 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-propoxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.